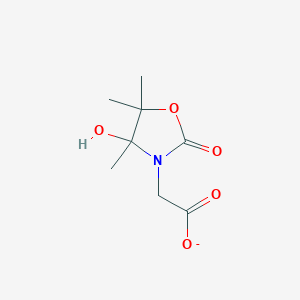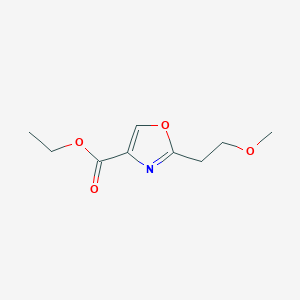![molecular formula C9H6BrN3 B11716542 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)
6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Bromo-5-méthylimidazo[1,2-a]pyridine-3-carbonitrile est un composé hétérocyclique appartenant à la famille des imidazo[1,2-a]pyridines. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés comme échafaudages en chimie médicinale. La présence de groupes brome et nitrile dans la structure rend ce composé particulièrement intéressant pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Bromo-5-méthylimidazo[1,2-a]pyridine-3-carbonitrile implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante comprend la réaction de la 2-bromo-3-méthylpyridine avec le cyanamide en présence d'une base, suivie d'une cyclisation pour former le cycle imidazo[1,2-a]pyridine.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour assurer une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Bromo-5-méthylimidazo[1,2-a]pyridine-3-carbonitrile subit divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau du groupe méthyle.
Réactions de cyclisation : Le groupe nitrile peut participer à des réactions de cyclisation pour former des structures plus complexes.
Réactifs et conditions communs
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols et les alcoolates.
Oxydation et réduction : Des réactifs comme le permanganate de potassium (oxydation) et le borohydrure de sodium (réduction) sont couramment utilisés.
Réactions de cyclisation : Des catalyseurs tels que les acides de Lewis sont souvent employés.
Principaux produits formés
Réactions de substitution : Les produits comprennent des dérivés avec divers groupes fonctionnels remplaçant l'atome de brome.
Oxydation et réduction : Les produits comprennent des formes oxydées ou réduites du composé d'origine.
Réactions de cyclisation : Les produits comprennent des structures hétérocycliques plus complexes.
Applications De Recherche Scientifique
Le 6-Bromo-5-méthylimidazo[1,2-a]pyridine-3-carbonitrile a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé comme un composé potentiel pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire en synthèse chimique.
5. Mécanisme d'action
Le mécanisme d'action du 6-Bromo-5-méthylimidazo[1,2-a]pyridine-3-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Les groupes brome et nitrile jouent un rôle crucial dans la liaison à ces cibles, qui peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Bromo-3-méthylimidazo[1,2-a]pyridine
- 2-Méthylimidazo[1,2-a]pyridine
- 6-Bromo-4-méthoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Unicité
Le 6-Bromo-5-méthylimidazo[1,2-a]pyridine-3-carbonitrile est unique en raison du positionnement spécifique des groupes brome et nitrile, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport aux composés similaires. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C9H6BrN3 |
|---|---|
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
6-bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-6-8(10)2-3-9-12-5-7(4-11)13(6)9/h2-3,5H,1H3 |
Clé InChI |
FFHRLKQMEPBAHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=NC=C(N12)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)

![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)

![Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B11716486.png)
![Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)







